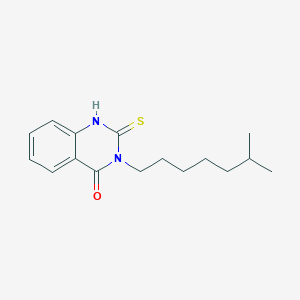
3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as JTE-907, is a synthetic compound that belongs to the class of quinazolinone derivatives. It was first synthesized in 1999 by researchers at the University of Tokyo, Japan. JTE-907 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research on novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties explored their synthesis and potential biological activities. The study found that some of these compounds exhibited good antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010).
Catalytic Systems for Synthesis
Another study focused on the use of Bronsted acidic ionic liquid, specifically 1-methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane as an efficient and reusable catalyst for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This method provided high yields under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Synthesis of Dihydroquinazolinones
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol was also reported. This method highlights an efficient approach to synthesizing dihydroquinazolinone derivatives (Niknam, Jafarpour, & Niknam, 2011).
Antituberculosis and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among them, certain compounds demonstrated significant activity, suggesting potential applications in antituberculosis therapy with minimal cytotoxic effects (Chitra, Paul, & Muthusubramanian, 2011).
Novel Synthesis Methods
Research on the synthesis of 3-methylquinazolin-4(3H)-one derivatives through oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one with chlorine dioxide under various conditions revealed multiple products, indicating a complex reaction pathway and potential for diverse chemical modifications (Lezina, Rubtsova, Polukeev, & Kutchin, 2012).
Wirkmechanismus
Target of Action
Similar compounds have shown promising activity against gram-positive bacterial strains . The targets could potentially be key enzymes or proteins within these bacteria.
Mode of Action
It’s suggested that similar compounds interact with their targets, leading to inhibition of essential biological processes
Biochemical Pathways
Based on its potential antibacterial activity, it may interfere with bacterial metabolic pathways, leading to the inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic profiles, suggesting potential for bioavailability .
Result of Action
Similar compounds have shown inhibitory effects on the growth of gram-positive bacteria . This suggests that 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one may have similar effects.
Eigenschaften
IUPAC Name |
3-(6-methylheptyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12(2)8-4-3-7-11-18-15(19)13-9-5-6-10-14(13)17-16(18)20/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUUTHAMNCBDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989606.png)


![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2989612.png)
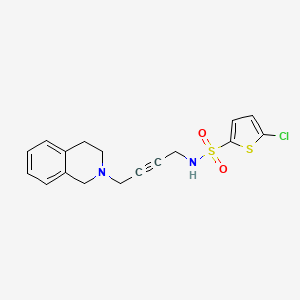
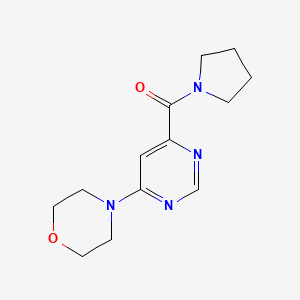
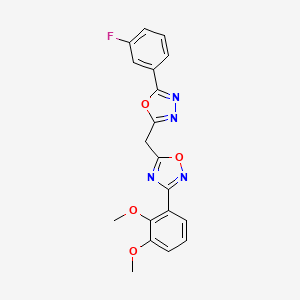
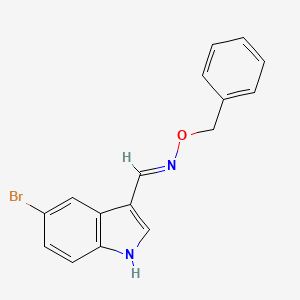
![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)
![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride](/img/structure/B2989622.png)
![5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2989623.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2989626.png)